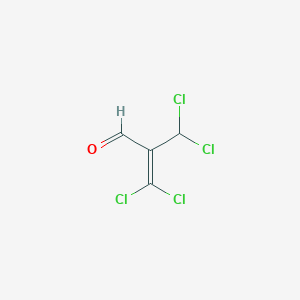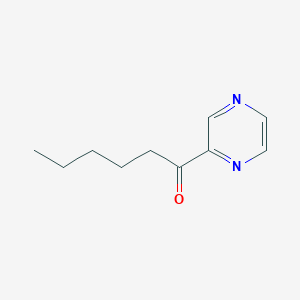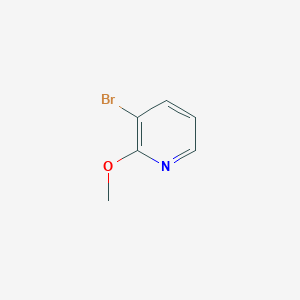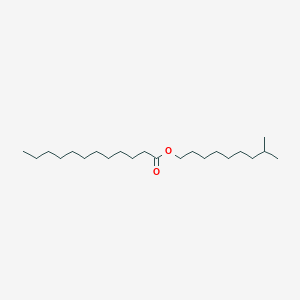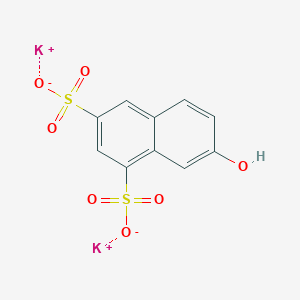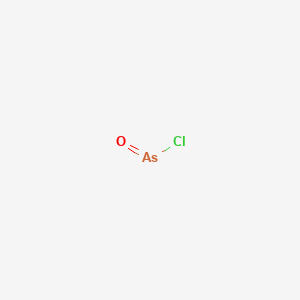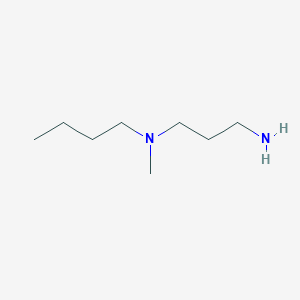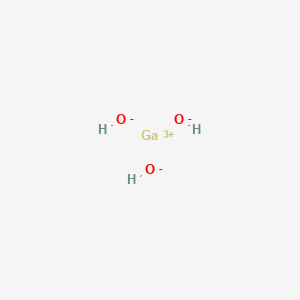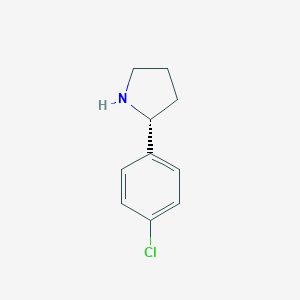
Tetraboron silicide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraboron silicide, with the chemical formula B₄Si, is a compound formed between boron and silicon. It is a lightweight ceramic material known for its high hardness and thermal stability. This compound is part of the broader family of boron silicides, which are known for their unique properties and applications in various fields .
Wissenschaftliche Forschungsanwendungen
Tetraboron silicide has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other boron-silicon compounds.
Materials Science: Due to its high hardness and thermal stability, it is used in the production of cutting tools, abrasives, and wear-resistant coatings.
Electronics: Employed in the fabrication of semiconductors and thermoelectric materials.
Aerospace: Utilized in the manufacturing of heat-resistant tiles for spacecraft.
Wirkmechanismus
Target of Action
Tetraboron silicide and 1-Sila-2,3,4,5-tetraboracyclopenta-1,3,5-triene are primarily used in the field of materials science
Mode of Action
The interaction of these compounds with their targets is primarily physical rather than biochemical. For instance, this compound has been used in the manufacture of thermoelectric devices . The compound interacts with heat and converts it into electricity .
Biochemical Pathways
Their use is mainly confined to materials science and engineering applications .
Result of Action
The primary result of the action of these compounds is the conversion of heat into electricity in the case of this compound . This property is leveraged in the creation of thermoelectric devices.
Action Environment
The efficacy and stability of these compounds can be influenced by environmental factors such as temperature and pressure . For instance, the efficiency of this compound in thermoelectric devices can be affected by the temperature gradient across the device .
Safety and Hazards
Zukünftige Richtungen
Silicide-based thermoelectric (TE) materials are promising candidates for automotive TE generators, which can collect wasted heat and convert it into electricity . Adequate strategies should be used to manufacture highly efficient silicide-based TE devices . While many challenges should still be overcome, the development of highly efficient TE materials and devices could represent new solutions for the global energy crisis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraboron silicide can be synthesized through direct reaction of elemental boron and silicon at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The process involves heating the mixture of boron and silicon powders to temperatures around 1500-1800°C .
Industrial Production Methods: In industrial settings, this compound is produced using methods such as chemical vapor deposition (CVD) and solid-state reactions. CVD involves the reaction of gaseous precursors containing boron and silicon, which decompose on a heated substrate to form the desired compound. Solid-state reactions involve the direct combination of boron and silicon powders under high temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraboron silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When heated in air or oxygen, this compound forms a superficial oxide layer. This reaction typically occurs at temperatures above 800°C.
Reduction: this compound can be reduced by hydrogen gas at high temperatures to form elemental silicon and boron.
Major Products Formed:
Oxidation: Boron oxide (B₂O₃) and silicon dioxide (SiO₂).
Reduction: Elemental boron and silicon.
Substitution: Boron halides (e.g., BF₃, BCl₃) and silicon halides (e.g., SiF₄, SiCl₄).
Vergleich Mit ähnlichen Verbindungen
- Silicon triboride (SiB₃)
- Silicon tetraboride (SiB₄)
- Silicon hexaboride (SiB₆)
Comparison:
- Silicon triboride (SiB₃): Similar in structure but contains fewer boron atoms. It is less thermally stable compared to tetraboron silicide.
- Silicon tetraboride (SiB₄): Very similar in composition and properties, often co-produced with this compound. It has comparable hardness and thermal stability.
- Silicon hexaboride (SiB₆): Contains more boron atoms, resulting in higher hardness and thermal stability. It is used in similar applications but offers better performance in high-temperature environments .
This compound stands out due to its balanced properties of hardness, thermal stability, and electrical conductivity, making it a versatile material for various advanced applications.
Eigenschaften
CAS-Nummer |
12007-81-7 |
|---|---|
Molekularformel |
BSi |
Molekulargewicht |
38.90 g/mol |
IUPAC-Name |
boron;silicon |
InChI |
InChI=1S/B.Si |
InChI-Schlüssel |
CFOAUMXQOCBWNJ-UHFFFAOYSA-N |
SMILES |
[B].[B].[B].[B].[Si] |
Kanonische SMILES |
[B].[Si] |
| 12046-88-7 | |
Herkunft des Produkts |
United States |
Q1: What are the key properties of tetraboron silicide that make it attractive for high-temperature applications?
A1: this compound demonstrates exceptional resistance to oxidation at high temperatures. Studies show that shapes fabricated from B4Si can withstand oxidation in air for over 100 hours at 1370 °C. [] This resistance, coupled with its impressive thermal shock resistance – evidenced by its ability to withstand repeated transitions from 1370 °C to room temperature without cracking – makes B4Si a promising material for demanding high-temperature applications. []
Q2: How are this compound whiskers synthesized, and what factors influence their growth?
A2: this compound whiskers can be grown via chemical vapor deposition (CVD) at temperatures between 1000-1100°C using a specific ratio of boron trichloride (BCl3) and silicon tetrachloride (SiCl4). [] The presence of gold as an impurity plays a crucial role, with an optimal concentration range of 20-50 μg/cm2 promoting the growth of wool-like whiskers with thicknesses ranging from 0.1 to 1 μm and lengths from 0.5 to 2 mm. [] This growth process is suggested to follow a tip VLS (Vapor-Liquid-Solid) mechanism, supported by the observation of impurity deposits on the whisker tips. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B87372.png)
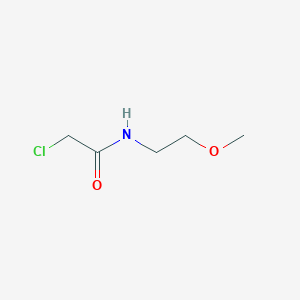
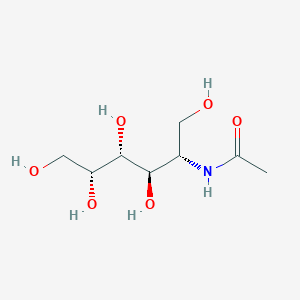
![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)
